molecular formula C8H7N3O B13002177 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

Cat. No.: B13002177
M. Wt: 161.16 g/mol
InChI Key: GPRXMFNTFHWMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.

Chemical Reactions Analysis

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of kinase inhibitors for cancer therapy. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .

Mechanism of Action

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves the inhibition of specific kinases that are dysregulated in cancer. By targeting these kinases, the compound can interfere with cell signaling pathways that promote cancer cell proliferation and survival. This targeted approach helps to minimize the impact on healthy cells and reduce side effects compared to traditional chemotherapy .

Comparison with Similar Compounds

Similar compounds to 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde include other fused heterocycles like pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, remdesivir and avapritinib are notable examples that contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used in antiviral and anticancer therapies, respectively .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetaldehyde

InChI

InChI=1S/C8H7N3O/c12-4-3-7-1-2-8-5-9-6-10-11(7)8/h1-2,4-6H,3H2

InChI Key

GPRXMFNTFHWMGS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)CC=O

Origin of Product

United States

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